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molecular formula C4H11N B1615989 Diethylamine N-d1 CAS No. 997-11-5

Diethylamine N-d1

Cat. No. B1615989
M. Wt: 74.14 g/mol
InChI Key: HPNMFZURTQLUMO-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754096B2

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a Chiralcel® AD column, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl [(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])=[N+]=[N-].[C:24](O[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>CCO.[Pd]>[NH:6]([CH2:7][CH3:8])[CH2:5][CH3:4].[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C@@H:8]1[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5](=[O:23])[C@H:4]([NH:1][C:24](=[O:25])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])[CH2:9]1.[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C@H:8]1[CH2:7][N:6]([CH2:18][C:19]([F:20])([F:21])[F:22])[C:5](=[O:23])[C@@H:4]([NH:1][C:32](=[O:33])[O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[CH2:9]1

Inputs

Step One
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(CC(C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O
Name
Quantity
4.81 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.98 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2
CUSTOM
Type
CUSTOM
Details
EtOAc—100:0 to 60:40, to give the racemic product
CUSTOM
Type
CUSTOM
Details
Separation of the enantiomers
WASH
Type
WASH
Details
eluting with EtOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(CC)CC
Name
Type
product
Smiles
FC1=C(C=CC=C1F)[C@H]1C[C@H](C(N(C1)CC(F)(F)F)=O)NC(OC(C)(C)C)=O
Name
Type
product
Smiles
FC1=C(C=CC=C1F)[C@@H]1C[C@@H](C(N(C1)CC(F)(F)F)=O)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08754096B2

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a Chiralcel® AD column, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl [(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])=[N+]=[N-].[C:24](O[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>CCO.[Pd]>[NH:6]([CH2:7][CH3:8])[CH2:5][CH3:4].[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C@@H:8]1[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5](=[O:23])[C@H:4]([NH:1][C:24](=[O:25])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])[CH2:9]1.[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C@H:8]1[CH2:7][N:6]([CH2:18][C:19]([F:20])([F:21])[F:22])[C:5](=[O:23])[C@@H:4]([NH:1][C:32](=[O:33])[O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[CH2:9]1

Inputs

Step One
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(CC(C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O
Name
Quantity
4.81 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.98 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2
CUSTOM
Type
CUSTOM
Details
EtOAc—100:0 to 60:40, to give the racemic product
CUSTOM
Type
CUSTOM
Details
Separation of the enantiomers
WASH
Type
WASH
Details
eluting with EtOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(CC)CC
Name
Type
product
Smiles
FC1=C(C=CC=C1F)[C@H]1C[C@H](C(N(C1)CC(F)(F)F)=O)NC(OC(C)(C)C)=O
Name
Type
product
Smiles
FC1=C(C=CC=C1F)[C@@H]1C[C@@H](C(N(C1)CC(F)(F)F)=O)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08754096B2

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a Chiralcel® AD column, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl [(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])=[N+]=[N-].[C:24](O[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>CCO.[Pd]>[NH:6]([CH2:7][CH3:8])[CH2:5][CH3:4].[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C@@H:8]1[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5](=[O:23])[C@H:4]([NH:1][C:24](=[O:25])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])[CH2:9]1.[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C@H:8]1[CH2:7][N:6]([CH2:18][C:19]([F:20])([F:21])[F:22])[C:5](=[O:23])[C@@H:4]([NH:1][C:32](=[O:33])[O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[CH2:9]1

Inputs

Step One
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(CC(C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O
Name
Quantity
4.81 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.98 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2
CUSTOM
Type
CUSTOM
Details
EtOAc—100:0 to 60:40, to give the racemic product
CUSTOM
Type
CUSTOM
Details
Separation of the enantiomers
WASH
Type
WASH
Details
eluting with EtOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(CC)CC
Name
Type
product
Smiles
FC1=C(C=CC=C1F)[C@H]1C[C@H](C(N(C1)CC(F)(F)F)=O)NC(OC(C)(C)C)=O
Name
Type
product
Smiles
FC1=C(C=CC=C1F)[C@@H]1C[C@@H](C(N(C1)CC(F)(F)F)=O)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08754096B2

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a Chiralcel® AD column, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl [(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5]1=[O:23])=[N+]=[N-].[C:24](O[C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>CCO.[Pd]>[NH:6]([CH2:7][CH3:8])[CH2:5][CH3:4].[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C@@H:8]1[CH2:7][N:6]([CH2:18][C:19]([F:22])([F:21])[F:20])[C:5](=[O:23])[C@H:4]([NH:1][C:24](=[O:25])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])[CH2:9]1.[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C@H:8]1[CH2:7][N:6]([CH2:18][C:19]([F:20])([F:21])[F:22])[C:5](=[O:23])[C@@H:4]([NH:1][C:32](=[O:33])[O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[CH2:9]1

Inputs

Step One
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(CC(C1)C1=C(C(=CC=C1)F)F)CC(F)(F)F)=O
Name
Quantity
4.81 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.98 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2
CUSTOM
Type
CUSTOM
Details
EtOAc—100:0 to 60:40, to give the racemic product
CUSTOM
Type
CUSTOM
Details
Separation of the enantiomers
WASH
Type
WASH
Details
eluting with EtOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(CC)CC
Name
Type
product
Smiles
FC1=C(C=CC=C1F)[C@H]1C[C@H](C(N(C1)CC(F)(F)F)=O)NC(OC(C)(C)C)=O
Name
Type
product
Smiles
FC1=C(C=CC=C1F)[C@@H]1C[C@@H](C(N(C1)CC(F)(F)F)=O)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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